molecular formula C12H19NO5 B6217475 1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate CAS No. 1821397-76-5

1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate

Cat. No. B6217475
CAS RN: 1821397-76-5
M. Wt: 257.3
InChI Key:
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Description

“1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate” is a chemical compound . It is used as a building block in the synthesis of thia and oxa-azaspiro .


Synthesis Analysis

The compound can be synthesized from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate” is represented by the empirical formula C10H17NO4 . The molecular weight of the compound is 215.25 .


Chemical Reactions Analysis

The compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . It can also be readily functionalized via enolization at the 3-position in the presence of LDA .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature with a density of 1.072 g/mL at 25 °C . The refractive index is 1.452 .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate' involves the reaction of tert-butyl 3-methylazetidine-1,3-dicarboxylate with ethyl oxalyl chloride followed by hydrolysis and decarboxylation.", "Starting Materials": [ "tert-butyl 3-methylazetidine-1,3-dicarboxylate", "ethyl oxalyl chloride", "sodium hydroxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: tert-butyl 3-methylazetidine-1,3-dicarboxylate is reacted with ethyl oxalyl chloride in the presence of triethylamine to form 1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate.", "Step 2: The product from step 1 is hydrolyzed with sodium hydroxide and water to form the corresponding acid.", "Step 3: The acid from step 2 is decarboxylated with hydrochloric acid to yield the final product, 1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate." ] }

CAS RN

1821397-76-5

Molecular Formula

C12H19NO5

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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